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molecular formula C12H15ClO5S B8734747 Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Ethyl 2-(4-(chlorosulfonyl)-2-ethylphenoxy)acetate

Cat. No. B8734747
M. Wt: 306.76 g/mol
InChI Key: OSRPEGMCOXIYJR-UHFFFAOYSA-N
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Patent
US07449468B2

Procedure details

To a 250ml round-bottom flask containing chlorosulfonic acid (30ml) cooled to 0° C. was added ethyl (2-ethylphenoxy)acetate (7.2g, 34.6mmoles) dropwise. Once the addition was complete the ice-bath was removed and the reaction was allowed to warm to room temperature at which the reaction was stirred for 3hours. The reaction was then slowly added to ice and, once the excess chlorosulfonic acid was quenched, the mixture was diluted with CH2Cl2(200ml). The phases were separated and the aqueous fraction washed with CH2Cl2twice. The combined organic fractions were dried over Na2SO4and filtered and concentrated in vacuo to yield 7.2g (70%) of crude product. The crude product was used with no purification.
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:15]=[CH:14][CH:13]=[CH:12][C:4]=1[O:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:2].[Cl:16][S:17](O)(=[O:19])=[O:18]>>[Cl:16][S:17]([C:14]1[CH:13]=[CH:12][C:4]([O:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:3]([CH2:1][CH3:2])[CH:15]=1)(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)C1=C(OCC(=O)OCC)C=CC=C1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 3hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature at which the reaction
ADDITION
Type
ADDITION
Details
The reaction was then slowly added to ice
CUSTOM
Type
CUSTOM
Details
once the excess chlorosulfonic acid was quenched
ADDITION
Type
ADDITION
Details
the mixture was diluted with CH2Cl2(200ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the aqueous fraction washed with CH2Cl2twice
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were dried over Na2SO4and
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC(=C(OCC(=O)OCC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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